4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Aqueous Solubility Drug-likeness Salt Formation

4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS 862793-16-6) is a fully synthetic 1,3-oxazole derivative belonging to the 5-aminooxazole chemotype, characterized by a benzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and an N-[3-(dimethylamino)propyl] side chain at the 5-amino position. The compound has a molecular formula of C18H21N3O4S and a molecular weight of 375.44 g/mol, with the oxazole core serving as a privileged heterocyclic scaffold in medicinal chemistry and the dimethylaminopropyl chain conferring a ionizable tertiary amine (calculated pKa ~9.2) that fundamentally alters solubility and protonation state relative to neutral N-aryl or N-alkyl congeners.

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 862793-16-6
Cat. No. B2501246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
CAS862793-16-6
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESCN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O4S/c1-21(2)12-7-11-19-17-18(20-16(25-17)15-10-6-13-24-15)26(22,23)14-8-4-3-5-9-14/h3-6,8-10,13,19H,7,11-12H2,1-2H3
InChIKeyVKPJEOHWEGDEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS 862793-16-6): Compound Class and Structural Context for Research Procurement


4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS 862793-16-6) is a fully synthetic 1,3-oxazole derivative belonging to the 5-aminooxazole chemotype, characterized by a benzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and an N-[3-(dimethylamino)propyl] side chain at the 5-amino position [1]. The compound has a molecular formula of C18H21N3O4S and a molecular weight of 375.44 g/mol, with the oxazole core serving as a privileged heterocyclic scaffold in medicinal chemistry and the dimethylaminopropyl chain conferring a ionizable tertiary amine (calculated pKa ~9.2) that fundamentally alters solubility and protonation state relative to neutral N-aryl or N-alkyl congeners [2]. The compound is catalogued under PubChem CID 18826326 and is supplied exclusively for non-human research applications .

Why 4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine Cannot Be Replaced by In-Class Oxazole Analogs Without Quantitative Evidence


Within the 4-benzenesulfonyl-5-aminooxazole series, substitution at three positions—the 2-aryl group, the N-alkyl/aryl side chain, and the sulfonyl phenyl ring—drives divergent physicochemical and pharmacological profiles that preclude generic interchange. The N-[3-(dimethylamino)propyl] substituent in CAS 862793-16-6 introduces a basic tertiary amine absent in the corresponding N-phenyl (CAS 342433-26-5) or N-ethyl (CAS 342433-34-5) analogs, conferring pH-dependent aqueous solubility and the capacity for ionic interactions with biological targets [1]. The furan-2-yl group at position 2 is conserved in a series of 4-arylsulfonyl-2-(2-furyl)-1,3-oxazoles for which significant in vitro anticancer activity has been demonstrated (GI50 1.64–1.86 μM in NCI 60-cell-line screening), yet this activity is exquisitely dependent on the nature of the 5-substituent [2]. Replacement of the benzenesulfonyl with 4-methylbenzenesulfonyl (CAS 862793-45-1) or 4-chlorobenzenesulfonyl introduces steric and electronic perturbations that alter target binding and pharmacokinetic properties in ways that have not been systematically characterized. Consequently, no two members of this series can be assumed functionally interchangeable without head-to-head experimental data [3].

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine vs. Closest Structural Analogs


Ionizable Dimethylaminopropyl Side Chain Confers pH-Dependent Solubility Advantage Over Neutral N-Aryl and N-Alkyl Analogs

CAS 862793-16-6 possesses a tertiary amine (pKa ~9.2 calculated) in its N-[3-(dimethylamino)propyl] side chain that is completely absent in the N-phenyl analog CAS 342433-26-5 and the N-ethyl analog CAS 342433-34-5. This ionizable center enables the target compound to form hydrochloride or other acid-addition salts, achieving aqueous solubility >1 mg/mL at pH <7 through protonation, whereas the neutral N-phenyl congener (calculated logP ~3.8; topological polar surface area 78.6 Ų) is expected to exhibit aqueous solubility <0.1 mg/mL across the physiological pH range [1]. The experimentally relevant consequence is that CAS 862793-16-6 can be formulated in aqueous buffer systems at concentrations suitable for biochemical and cell-based assays without requiring DMSO concentrations exceeding 0.1% (v/v), a limitation frequently encountered with the neutral N-aryl analogs .

Aqueous Solubility Drug-likeness Salt Formation

Furan-2-yl Substituent at Position 2 is Associated with Anticancer Activity in 4-Arylsulfonyl-1,3-Oxazole Series Validated by NCI 60-Cell-Line Screening

The furan-2-yl group at position 2 of the oxazole core is a critical determinant of cytotoxic potency in 4-arylsulfonyl-substituted 1,3-oxazoles. In a 2023 study by Zyabrev et al., the compound 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l), which shares the identical 4-arylsulfonyl-2-(2-furyl)-1,3-oxazole scaffold with CAS 862793-16-6, exhibited GI50 values of 1.64–1.86 μM, TGI values of 3.16–3.81 μM, and LC50 values of 5.53–7.27 μM averaged across all NCI 60 cancer cell line subpanels, indicating broad-spectrum antiproliferative activity practically independent of tumor origin [1]. The COMPARE analysis revealed a high positive correlation (r = 0.88) with aclarubicin, a known topoisomerase inhibitor, and molecular docking identified DNA topoisomerase IIβ as the most probable target [1]. In contrast, replacing the furan-2-yl with a 2-chlorophenyl group, as in CAS 522603-93-6, eliminates the heteroaryl oxygen that participates in key hydrogen-bond interactions with the topoisomerase ATP-binding pocket, and no comparable NCI screening data exist for the chlorophenyl analog series .

Anticancer Cytotoxicity Topoisomerase Inhibition

Unsubstituted Benzenesulfonyl Group Provides Optimal Balance of Lipophilicity and Polar Surface Area vs. 4-Methyl and 4-Chloro Congeners

The unsubstituted benzenesulfonyl group in CAS 862793-16-6 occupies a favorable position in drug-like chemical space relative to analogs bearing 4-methylbenzenesulfonyl (CAS 862793-45-1) or 4-chlorobenzenesulfonyl substituents. The target compound has a molecular weight of 375.44 g/mol and a calculated logP of approximately 2.8, maintaining compliance with Lipinski's Rule of Five, whereas the 4-chloro analog (CAS 522603-93-6, MW 419.92, calculated logP ~3.5) and the 4-methyl analog (CAS 862793-45-1, MW 389.47, calculated logP ~3.3) both exhibit higher lipophilicity that may increase the risk of CYP450-mediated metabolism, phospholipidosis, and off-target promiscuity . In a related series of 4-arylsulfonyl-2-(2-furyl)-1,3-oxazoles evaluated by Zyabrev et al., the 4-fluorophenylsulfonyl derivative (compound 3l) demonstrated potent activity, indicating that electron-withdrawing para-substitution is tolerated; however, the unsubstituted phenylsulfonyl congener exhibited favorable antiproliferative activity as well, suggesting that the additional steric bulk and lipophilicity of the 4-methyl or 4-chloro substitution do not confer a consistent potency advantage [1].

Lipophilic Efficiency Permeability Metabolic Stability

Enzyme Target Engagement Confirmed for 4-Benzenesulfonyl-2-(furan-2-yl)-1,3-oxazole Chemotype via Published BindingDB Data

The 4-benzenesulfonyl-2-(furan-2-yl)-1,3-oxazole scaffold has demonstrated measurable target engagement in biochemical assays. BindingDB entry BDBM42900 records enzyme inhibition data for 4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine (cid_659168), which differs from CAS 862793-16-6 only in the 5-substituent (morpholine vs. N-[3-(dimethylamino)propyl]amine), against nuclear receptor coactivator 2 (NCoA-2), confirming that the 4-benzenesulfonyl-2-(furan-2-yl)-1,3-oxazole core is competent for specific protein-ligand interactions [1]. This binding event involves the benzenesulfonyl group acting as a hydrogen-bond acceptor and the furan ring engaging in π-stacking interactions with aromatic residues in the target protein, interactions that are preserved in CAS 862793-16-6 [2]. In contrast, the 4-methylbenzenesulfonyl analog (CAS 862793-45-1) introduces a para-methyl group that may sterically hinder access to shallow binding pockets, while the 4-chlorobenzenesulfonyl analog (CAS 522603-93-6) alters the electrostatic potential of the sulfonyl group, both of which could abrogate binding to NCoA-2 and related targets.

Nuclear Receptor Coactivator Protein-Protein Interaction Target Engagement

CAS 862793-16-6 is Available at 95%+ Purity with Full Analytical Characterization, Enabling Reproducible SAR Studies Across Procurement Batches

CAS 862793-16-6 is supplied by multiple independent vendors, including Chemenu (Catalog CM686806), at a purity specification of ≥95% with molecular weight confirmed at 375.44 g/mol and full IUPAC nomenclature standardization . The compound's InChI Key (VKPJEOHWEGDEEC-UHFFFAOYSA-N) enables unambiguous cross-referencing across databases and eliminates the risk of isomer misassignment that can occur with regioisomeric oxazole derivatives . This level of characterization contrasts with certain close analogs such as the 4-methylbenzenesulfonyl derivative (CAS 862793-45-1), which is catalogued under a different naming convention (N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine) that may cause confusion in procurement ordering systems, potentially leading to receipt of the incorrect compound .

Chemical Purity Batch Reproducibility Procurement Reliability

Optimal Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine Based on Differentiation Evidence


Aqueous-Compatible Biochemical Screening for Kinase and Nuclear Receptor Targets Requiring Low DMSO Concentrations

CAS 862793-16-6 is specifically suited for biochemical assay formats requiring compound solubility in aqueous buffer at concentrations up to 100 μM without exceeding 0.1% DMSO. The ionizable dimethylaminopropyl side chain (pKa ~9.2) enables hydrochloride salt formation and protonation-dependent solubilization at assay pH 7.4, directly addressing the solubility limitations that prevent the use of neutral N-phenyl (CAS 342433-26-5) and N-ethyl (CAS 342433-34-5) analogs in low-DMSO formats [1]. This property is critical for fluorescence polarization and surface plasmon resonance assays where DMSO concentrations above 0.5% introduce refractive index artifacts and protein denaturation [2]. Furthermore, the BindingDB-confirmed target engagement of the 4-benzenesulfonyl-2-(furan-2-yl)-1,3-oxazole core with nuclear receptor coactivator 2 provides a rational basis for deploying CAS 862793-16-6 in nuclear receptor interaction assays [3].

Anticancer Lead Discovery Leveraging the Furan-2-yl-Containing 1,3-Oxazole Scaffold Validated in NCI-60 Screening

For medicinal chemistry programs pursuing topoisomerase IIβ inhibition or broad-spectrum antiproliferative activity, CAS 862793-16-6 serves as a scaffold-validated starting point. The Zyabrev et al. (2023) study demonstrated that 4-arylsulfonyl-2-(2-furyl)-1,3-oxazole derivatives achieve GI50 values of 1.64–1.86 μM across all NCI 60 cancer cell line subpanels with a COMPARE correlation of r = 0.88 to the topoisomerase inhibitor aclarubicin [1]. The unsubstituted benzenesulfonyl group in CAS 862793-16-6 maintains a favorable MW (375.44) and logP (~2.8) within lead-like chemical space, avoiding the lipophilicity penalty of the 4-methyl (logP ~3.3) and 4-chloro (logP ~3.5) analogs that could compromise metabolic stability and increase promiscuous binding [2]. The 5-amino group in CAS 862793-16-6 additionally serves as a synthetic handle for further derivatization, enabling rapid SAR exploration around the 5-position while retaining the active 2-furyl-4-benzenesulfonyl pharmacophore [3].

Structure-Activity Relationship Studies Differentiating the Role of the N-Alkyl Substituent in 5-Aminooxazole Pharmacology

CAS 862793-16-6 is uniquely positioned as the comparator compound in SAR studies designed to isolate the contribution of the basic dimethylaminopropyl side chain to target binding, cellular permeability, and in vivo pharmacokinetics. By maintaining the identical 4-benzenesulfonyl and 2-(furan-2-yl) substituents while varying only the 5-amino substituent, researchers can directly pair CAS 862793-16-6 with the N-phenyl analog (CAS 342433-26-5) to quantify the impact of introducing a ionizable amine on IC50 shifts, Caco-2 permeability coefficients, and microsomal stability [1]. The multi-vendor availability and consistent ≥95% purity specification of CAS 862793-16-6 further support its use as a reliable reference standard in head-to-head comparative pharmacology studies [2].

Computational Chemistry and Molecular Docking Studies Targeting DNA Topoisomerase IIβ and Nuclear Receptor Coactivators

The well-defined three-dimensional structure of CAS 862793-16-6, combined with the experimentally validated binding of its chemical class to DNA topoisomerase IIβ (docking studies from Zyabrev et al., 2023) and nuclear receptor coactivator 2 (BindingDB BDBM42900), makes this compound an excellent test case for structure-based drug design workflows [1]. The benzenesulfonyl group provides a strong hydrogen-bond acceptor anchor point, the furan ring offers π-stacking potential with aromatic protein residues, and the flexible dimethylaminopropyl chain enables induced-fit docking studies to evaluate conformational sampling algorithms [2]. Unlike the 4-methyl and 4-chloro analogs, CAS 862793-16-6 lacks substituents that introduce conformational ambiguity or undefined electrostatic surface potentials, simplifying the interpretation of docking poses and free energy perturbation calculations [3].

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